2-Methyl-2-propyl-cyclohexane-1,3-dione
Description
Contextualization within the Cyclohexane-1,3-dione Family
Cyclohexane-1,3-dione and its derivatives are a class of organic compounds characterized by a six-membered ring containing two carbonyl groups at positions 1 and 3. nih.gov These compounds are versatile precursors in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and natural products. nbinno.comresearchgate.net The parent compound, cyclohexane-1,3-dione, is also known as dihydroresorcinol. nbinno.com
The chemical behavior of cyclohexane-1,3-diones is largely dictated by the presence of the dicarbonyl functionality and the acidic methylene (B1212753) group situated between them (at the C2 position). This acidity allows for a variety of reactions, including alkylation and acylation, leading to a diverse range of substituted derivatives. The family includes compounds with substituents at various positions on the ring, with 2-substituted derivatives being of particular synthetic interest.
Historical Trajectory of Cyclohexane-1,3-dione Research and its Derivatives
Research into cyclohexane-1,3-dione and its derivatives has a long history, with early work focusing on the synthesis and reactivity of the parent compound. A common synthetic route to cyclohexane-1,3-dione involves the semi-hydrogenation of resorcinol (B1680541). wikipedia.org The exploration of its derivatives gained momentum as chemists recognized their potential as versatile building blocks.
A significant area of research has been the selective alkylation of the C2 position. The synthesis of 2-methyl-1,3-cyclohexanedione, for instance, can be achieved by treating the sodium salt of the enolate of cyclohexane-1,3-dione with methyl iodide. wikipedia.org The development of methods for the synthesis of 2,2-disubstituted cyclohexane-1,3-diones, such as 2-methyl-2-propyl-cyclohexane-1,3-dione, represented a further advancement, expanding the synthetic utility of this class of compounds. These developments have been crucial for accessing more complex molecular scaffolds. nih.gov
Fundamental Significance of 2-Alkyl-2-alkylcyclohexane-1,3-diones in Synthetic Endeavors
The 2,2-dialkylcyclohexane-1,3-dione subunit is a key structural motif in the synthesis of various natural products, particularly terpenes and steroids. nih.gov The presence of a quaternary carbon center at the C2 position is a common feature in many complex natural products, and 2,2-dialkylcyclohexane-1,3-diones serve as valuable precursors for constructing this feature.
A significant challenge in the synthesis of these compounds is achieving selective C-alkylation over O-alkylation. nih.gov Direct alkylation of 2-alkylcyclohexane-1,3-diones with unactivated electrophiles often leads to the undesired O-alkylated product. nih.gov To address this, various synthetic strategies have been developed. One effective method involves the use of ketodimethyl hydrazones as intermediates to direct the alkylation to the carbon atom, followed by deprotection to yield the desired 2,2-dialkylcyclohexane-1,3-dione. nih.gov
The versatility of 2-alkyl-2-alkylcyclohexane-1,3-diones is further demonstrated by their use in the preparation of a wide range of heterocyclic compounds and other complex molecular architectures. Their ability to undergo various chemical transformations makes them indispensable tools for synthetic organic chemists.
Properties
CAS No. |
90105-49-0 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-methyl-2-propylcyclohexane-1,3-dione |
InChI |
InChI=1S/C10H16O2/c1-3-7-10(2)8(11)5-4-6-9(10)12/h3-7H2,1-2H3 |
InChI Key |
CUXXLAGACQTNCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C(=O)CCCC1=O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Methyl 2 Propyl Cyclohexane 1,3 Dione
Retrosynthetic Disconnections and Strategic Considerations for 2-Methyl-2-propyl-cyclohexane-1,3-dione
Retrosynthetic analysis of this compound reveals two primary strategic approaches for its synthesis. The most direct and common strategy involves disconnecting the C-C bonds at the C-2 position. This leads to a sequential alkylation pathway starting from the parent cyclohexane-1,3-dione.
Disconnection 1 (C-2 Alkylation): The first disconnection removes the propyl group, leading to the intermediate 2-methylcyclohexane-1,3-dione (B75653). A second disconnection removes the methyl group, leading back to the core structure of cyclohexane-1,3-dione. This approach relies on the effective C-alkylation of the dione (B5365651) or its enolate. A key consideration for this strategy is managing the competition between C-alkylation and O-alkylation, a common issue in the chemistry of enolates derived from 1,3-dicarbonyl compounds. nih.gov
Disconnection 2 (Ring Formation): A more convergent strategy involves disconnecting the bonds of the cyclohexane (B81311) ring itself. This could, for example, follow a [3+3] cycloaddition logic, where the six-membered ring is constructed from two three-carbon fragments. One fragment would be an acetone (B3395972) equivalent already bearing the methyl and propyl groups, and the other would be an α,β-unsaturated ester. This approach builds the quaternary center before the ring is formed but requires a more complex starting material.
The sequential alkylation approach is generally more practical due to the commercial availability and straightforward synthesis of the cyclohexane-1,3-dione core. The primary challenge then becomes the efficient and regioselective introduction of the two different alkyl groups at the C-2 position.
Classical and Modern Approaches to Cyclohexane-1,3-dione Core Construction
The synthesis of the fundamental cyclohexane-1,3-dione ring system can be accomplished through several established and innovative methods.
A powerful and widely utilized method for constructing the cyclohexane-1,3-dione skeleton is the consecutive Michael-Claisen condensation reaction. organic-chemistry.orgresearchgate.net This process represents a [3+3] cyclization strategy, typically involving the reaction of an enolate of a ketone (a three-carbon unit) with an α,β-unsaturated ester (another three-carbon unit). google.com
The reaction cascade is initiated by a Michael addition of the ketone enolate to the unsaturated ester. This is followed by an intramolecular Dieckmann-Claisen condensation, where the newly formed ester enolate attacks one of the ketone's carbonyl groups, leading to cyclization and the formation of the 1,3-dione ring after elimination of an alkoxide. organic-chemistry.org A notable advantage of this method is its ability to construct substituted cyclohexane-1,3-diones in a single pot, exhibiting remarkable regioselectivity. google.comorganic-chemistry.org For instance, the reaction between acetone and ethyl acrylate (B77674) in the presence of a base like sodium hydride (NaH) can yield a precursor to the cyclohexane-1,3-dione core. google.com This methodology has been shown to be scalable, enabling the production of significant quantities of these important intermediates. organic-chemistry.orgresearchgate.net
Beyond the Michael-Claisen cascade, other synthetic routes to the cyclohexane-1,3-dione core exist. A classical and historically significant method is the catalytic hydrogenation of resorcinol (B1680541) (1,3-dihydroxybenzene). orgsyn.org In this process, the aromatic ring of resorcinol is reduced, typically using a nickel catalyst under hydrogen pressure, to yield 1,3-cyclohexanedione (B196179). orgsyn.org This method provides a straightforward entry to the unsubstituted parent ring system, which can then be functionalized further.
More contemporary strategies include various ring-forming reactions such as intramolecular aldol (B89426) condensations of appropriate 1,6-dicarbonyl precursors. studycorgi.com Additionally, ring expansion methodologies, which transform smaller cyclic systems into the desired six-membered ring, have been explored. rsc.org Novel cycloaddition strategies, including iridium-catalyzed (5+1) annulations, offer stereoselective pathways to highly substituted cyclohexane cores, demonstrating the ongoing development in this field. researchgate.net
Regioselective and Stereoselective Alkylation Strategies for C-2 Functionalization of Cyclohexane-1,3-diones
The introduction of substituents at the C-2 position of the cyclohexane-1,3-dione ring is pivotal for the synthesis of the target molecule. This process is governed by the principles of enolate chemistry.
The synthesis of this compound requires the sequential introduction of a methyl and a propyl group onto the C-2 carbon. This is typically achieved by first preparing 2-methylcyclohexane-1,3-dione, a known compound that can be synthesized by various methods, including the direct methylation of cyclohexane-1,3-dione. orgsyn.org
The subsequent alkylation of 2-methylcyclohexane-1,3-dione with a propyl halide presents a significant challenge. The direct alkylation of the enolate of 2-methylcyclohexane-1,3-dione with unactivated sp³ electrophiles (like propyl iodide or bromide) often leads to a mixture of products, with preferential O-alkylation being a major competing pathway. nih.govthieme-connect.com This limits the efficiency and practicality of direct alkylation for creating the C-2 quaternary center.
To overcome this, advanced methodologies have been developed. One effective strategy involves the conversion of the ketone to a derivative, such as a ketodimethyl hydrazone. nih.govthieme-connect.com This modification directs the alkylation to occur exclusively at the carbon position. The resulting C-alkylated hydrazone can then be hydrolyzed, often using a copper(II) acetate (B1210297) solution, to regenerate the dione, yielding the desired 2,2-dialkylated product with high C-selectivity. thieme-connect.com This protocol has proven to be scalable and effective for a range of unactivated electrophiles. nih.gov
| Precursor | Electrophile | Key Reagents/Conditions | Product | Selectivity | Yield | Reference |
| 2-Methylcyclohexane-1,3-dione Dimethylhydrazone | 1-Iodopropane | 1) KH, THF; 2) Cu(OAc)₂ | This compound | C-Alkylation | High | thieme-connect.com, nih.gov |
| 2-Methylcyclohexane-1,3-dione | Propyl Bromide | NaOEt, EtOH | Mixture of C- and O-alkylated products | Poor | Variable | nih.gov, libretexts.org |
The alkylation of cyclohexane-1,3-diones is fundamentally governed by the chemistry of its enolate. The hydrogen atoms on the C-2 carbon are significantly acidic (pKa ≈ 11) due to the electron-withdrawing effect of the two adjacent carbonyl groups, making enolate formation facile with a suitable base. fiveable.me The resulting enolate is a resonance-stabilized species with negative charge density on both the C-2 carbon and the oxygen atoms of the carbonyls. fiveable.me
This delocalization is the origin of the competitive C- versus O-alkylation. The outcome of the alkylation reaction is influenced by several factors according to Hard-Soft Acid-Base (HSAB) theory:
The Electrophile: "Hard" electrophiles (e.g., silyl (B83357) halides) tend to react at the harder oxygen atom (O-alkylation), while "softer" electrophiles (e.g., alkyl iodides) are more likely to react at the softer carbon atom (C-alkylation). nih.gov
The Counter-ion and Solvent: The nature of the metal counter-ion (e.g., Li⁺, Na⁺, K⁺) and the solvent can influence the aggregation state and reactivity of the enolate, thereby affecting the C/O alkylation ratio.
Reaction Conditions: Kinetic versus thermodynamic control can play a role. Reactions run at low temperatures with strong, non-nucleophilic bases like lithium diisopropylamide (LDA) tend to favor the kinetically controlled product, while higher temperatures and weaker, protic bases can allow for equilibration and favor the thermodynamically more stable product. libretexts.orglumenlearning.com
For the construction of the C-2 quaternary center in this compound, achieving high C-selectivity is paramount. While the target molecule itself is achiral, the principles of stereoselective synthesis are crucial when dealing with prochiral substrates or when subsequent transformations introduce chirality. acs.orgrsc.org Modern synthetic methods often employ directing groups or specific catalytic systems to precisely control the regioselectivity of the alkylation, ensuring the efficient formation of the desired carbon-carbon bond. nih.govthieme-connect.com
Catalytic Approaches in the Synthesis of this compound
The introduction of alkyl groups at the C-2 position of the cyclohexane-1,3-dione ring is typically achieved through C-alkylation. Catalysis plays a crucial role in enhancing the efficiency, selectivity, and environmental friendliness of this transformation. A prominent catalytic method applicable to this synthesis is Phase-Transfer Catalysis (PTC). researchgate.netcrdeepjournal.org
PTC is a powerful technique for carrying out reactions between reagents located in different immiscible phases (e.g., an aqueous phase and an organic phase). fzgxjckxxb.comdalalinstitute.com In the context of synthesizing this compound, the starting material would likely be 2-methyl-cyclohexane-1,3-dione. Its enolate, generated by a base, is the nucleophile. The alkylating agent would be a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane), which typically resides in the organic phase.
A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetra-n-butyl ammonium bromide, TBAB), facilitates the transfer of the enolate anion from the aqueous or solid phase into the organic phase. researchgate.netdalalinstitute.com Here, the enolate can react with the propyl halide to form the desired 2,2-disubstituted product. This approach avoids the need for expensive and hazardous anhydrous solvents and strong bases like sodium hydride, offering higher yields and fewer byproducts. crdeepjournal.orgdalalinstitute.com
Another catalytic strategy involves the use of base catalysts to generate the nucleophilic enolate from 2-methyl-cyclohexane-1,3-dione. While traditional methods use stoichiometric amounts of strong bases, modern approaches focus on catalytic systems. For instance, a combination of lithium iodide and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) has been shown to be effective for the C-alkylation of 2-methyl-1,3-diketones. researchgate.net
The synthesis of the precursor, 2-methyl-cyclohexane-1,3-dione, can also be achieved through catalytic methods. A common route involves the catalytic hydrogenation of resorcinol to yield cyclohexane-1,3-dione, followed by methylation. orgsyn.orgmdpi.com Catalysts like Raney nickel or palladium-on-carbon are often employed for these hydrogenation and hydrogenolysis steps. orgsyn.orgchemicalbook.comgoogleapis.com
| Catalytic System | Precursor | Alkylating Agent | Key Features | Reference |
|---|---|---|---|---|
| Phase-Transfer Catalysis (e.g., TBAB) with NaOH or K₂CO₃ | 2-Methyl-cyclohexane-1,3-dione | Propyl halide | Facilitates reaction in two-phase systems, avoids hazardous solvents, high yields. | researchgate.netcrdeepjournal.orgdalalinstitute.com |
| Lithium Iodide / DBU | 2-Methyl-cyclohexane-1,3-dione | Propyl halide | An efficient C-alkylation method for 1,3-diketones. | researchgate.net |
| Ketohydrazone Formation & Alkylation | 2-Methyl-cyclohexane-1,3-dione | Unactivated sp³ electrophiles (e.g., propyl halides) | Enables C-selective alkylation with a broader range of electrophiles. | nih.gov |
| Palladium-on-Carbon / H₂ | 2-Dialkylaminomethyl-1,3-cyclohexanedione | N/A (Hydrogenolysis) | Used in an alternative route to synthesize 2-methyl-cyclohexane-1,3-dione precursor. | chemicalbook.comgoogleapis.com |
Process Optimization and Scalability Considerations for this compound Synthesis
Optimizing the synthesis of this compound is critical for maximizing yield, purity, and cost-effectiveness, particularly for large-scale production. Several reaction parameters must be carefully controlled.
Reaction Parameters:
Solvent: The choice of solvent significantly influences the reaction's outcome. The alkylation of 1,3-diones can result in either C-alkylation or O-alkylation. Dipolar aprotic solvents tend to favor O-alkylation, while aqueous or protic solvents generally promote the desired C-alkylation. researchgate.net
Base: The selection of the base is crucial for efficiently generating the enolate of 2-methyl-cyclohexane-1,3-dione without causing side reactions. Inorganic bases like potassium carbonate or sodium hydroxide (B78521) are often used, especially in PTC systems. researchgate.netorgsyn.org
Temperature: Reaction temperature affects the rate of reaction and the formation of byproducts. Detailed studies on analogous reactions show that variables like temperature need to be carefully controlled to achieve maximum yields. wm.edu
Concentration: Research has demonstrated that the concentration of the cyclic 1,3-dione reactant can impact the reaction rate and the required catalyst loading. In some cases, lower concentrations of the dione led to faster reactions and higher yields, allowing for a significant reduction in the amount of catalyst needed. acs.org
Scalability: Transitioning the synthesis from a laboratory scale to an industrial scale introduces several challenges. A notable scalable protocol for the alkylation of 2-methylcyclohexane-1,3-dione involves an intermediate step of forming a ketodimethyl hydrazone. nih.gov This method allows for the C-selective alkylation with even unactivated and sterically hindered electrophiles. The subsequent deprotection (hydrolysis) of the hydrazone yields the final 2,2-dialkylcyclohexane-1,3-dione. This protocol has been successfully demonstrated on a 10-gram scale, indicating its potential for larger-scale production. nih.gov The purification of the final product, which often involves crystallization, is also a key consideration for scalability. orgsyn.orgorgsyn.org
| Parameter | Effect on Synthesis | Optimization Strategy | Reference |
|---|---|---|---|
| Solvent Choice | Influences C- vs. O-alkylation selectivity. | Use of aqueous or protic solvents to favor C-alkylation. | researchgate.net |
| Reactant Concentration | Affects reaction rate and required catalyst loading. | Tune concentrations to potentially reduce catalyst amount and shorten reaction times. | acs.org |
| Reaction Temperature | Impacts reaction kinetics and byproduct formation. | Optimize temperature to maximize yield and minimize degradation or side reactions. | wm.edu |
| Purification Method | Determines final product purity and overall process yield. | Develop efficient crystallization or chromatographic methods suitable for large quantities. | orgsyn.orgorgsyn.org |
Green Chemistry Principles Applied to the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. fzgxjckxxb.com The synthesis of this compound can be made more environmentally benign by incorporating these principles.
Phase-Transfer Catalysis (PTC) is a prime example of a green chemical technology. researchgate.netcrdeepjournal.org Its application in this synthesis offers several advantages:
Waste Reduction: PTC can significantly reduce waste by improving reaction yields and selectivity, thus minimizing byproduct formation. dalalinstitute.com
Use of Safer Solvents: It often allows for the replacement of hazardous organic solvents with water or enables solvent-free conditions. researchgate.netfzgxjckxxb.com
Energy Efficiency: PTC reactions can often be run under milder conditions (e.g., lower temperatures) compared to traditional methods that require anhydrous conditions and cryogenic temperatures, thus saving energy. dalalinstitute.com
Catalysis: The use of a catalyst, which is effective in small amounts and can often be recycled, is inherently greener than using stoichiometric reagents. fzgxjckxxb.com
Another green aspect is the potential for one-pot synthesis. For example, a method for preparing 2-methyl-1,3-cyclohexanedione from resorcinol without isolating the intermediate dihydroresorcinol enhances the ease of preparation and reduces waste from purification steps. orgsyn.org Furthermore, improving the atom economy of the reaction—by ensuring that the maximum number of atoms from the reactants are incorporated into the final product—is a core principle of green chemistry. Catalytic alkylation reactions are generally high in atom economy.
| Green Chemistry Principle | Application in Synthesis | Benefit | Reference |
|---|---|---|---|
| Catalysis | Use of phase-transfer catalysts or other catalytic systems. | Reduces need for stoichiometric reagents, increases reaction efficiency. | fzgxjckxxb.com |
| Safer Solvents | Employing water as a solvent in PTC systems instead of hazardous organic solvents. | Reduces environmental impact and improves process safety. | researchgate.netcrdeepjournal.org |
| Waste Prevention | High-yield catalytic reactions minimize byproduct formation. One-pot procedures reduce separation waste. | Less waste is generated, leading to a more sustainable process. | dalalinstitute.comorgsyn.org |
| Atom Economy | Alkylation is an addition reaction with high atom economy. | Maximizes the incorporation of reactant atoms into the final product. | N/A |
Elucidation of Chemical Reactivity and Transformation Pathways of 2 Methyl 2 Propyl Cyclohexane 1,3 Dione
Keto-Enol Tautomerism and Equilibrium Dynamics of 2-Methyl-2-propyl-cyclohexane-1,3-dione
Keto-enol tautomerism is a fundamental concept in the reactivity of carbonyl compounds. For most simple ketones and aldehydes, the equilibrium lies significantly towards the keto form. However, in 1,3-dicarbonyl compounds, the enol form can be stabilized by conjugation and intramolecular hydrogen bonding, shifting the equilibrium.
In the case of this compound, the C2 position is substituted with both a methyl and a propyl group. This substitution pattern is critical for its tautomeric behavior. Unlike cyclohexane-1,3-dione or its mono-alkylated derivatives, 2,2-dialkyl-cyclohexane-1,3-diones lack an acidic proton at the C2 position, which is the most acidic site in the mono-substituted analogues. The acidity of α-hydrogens in dicarbonyl compounds is a key factor in enol formation. Consequently, enolization involving the C2 position is not possible for this compound.
While enolization can theoretically occur at the C4 or C6 positions, the resulting enol is significantly less stable than the enol formed from deprotonation at C2 in mono-alkylated cyclohexane-1,3-diones. Therefore, this compound exists predominantly in the diketo form.
| Tautomeric Form | Predominance | Reason |
| Diketo | Major | Absence of an acidic proton at the C2 position. |
| Enol (at C4/C6) | Minor | Higher energy intermediate compared to the diketo form. |
Nucleophilic and Electrophilic Reactivity Profiles at Carbonyl and Alkylated Centers
The reactivity of this compound is characterized by both electrophilic and nucleophilic behavior.
Electrophilic Character: The carbonyl carbons of the dione (B5365651) are electrophilic centers and are susceptible to attack by nucleophiles. This is a characteristic reaction of ketones.
Nucleophilic Character: Although the C2 position cannot be deprotonated, the protons at the C4 and C6 positions are α-to a carbonyl group and are therefore acidic, with a pKa value higher than that of the C2 proton in mono-alkylated derivatives. Treatment with a strong base can generate an enolate, which is a potent nucleophile. This enolate can then react with various electrophiles.
The alkylation of enolates is a classic example of their nucleophilic reactivity, typically occurring via an S\textsubscript{N}2 mechanism with alkyl halides. While direct alkylation of 2-alkylcyclohexane-1,3-diones with unactivated sp3 electrophiles can be challenging due to competing O-alkylation, methods have been developed to achieve C-alkylation. For instance, the formation of a ketodimethyl hydrazone derivative can direct the alkylation to the carbon atom, providing a route to 2,2-dialkylcyclohexane-1,3-diones.
Derivatization Chemistry of this compound
The dicarbonyl motif in this compound serves as a versatile platform for the synthesis of a variety of derivatives, including complex heterocyclic structures.
Cyclohexane-1,3-dione and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds. These reactions typically involve the condensation of the dione with a binucleophilic reagent.
Pyrazoles: The reaction of 1,3-dicarbonyl compounds with hydrazines is a classical method for the synthesis of pyrazoles, known as the Knorr synthesis. It is anticipated that this compound would react with hydrazine (B178648) derivatives to yield substituted indazole derivatives (a fused pyrazole-benzene system). The reaction likely proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration.
Quinolines: Substituted quinolines can be synthesized from cyclohexane-1,3-dione derivatives. For example, a one-pot reaction of 2-aminoaryl alcohols with 1,3-dicarbonyl compounds can produce quinolines. The reaction of this compound with appropriate reagents could lead to the formation of acridine-1,8-dione derivatives, which are structurally related to quinolines.
Benzofurans: The synthesis of benzofurans can be achieved through various strategies involving the cyclization of precursors derived from phenolic compounds. While direct synthesis from this compound is less common, its derivatives could potentially be transformed into precursors for benzofuran (B130515) synthesis. For example, a palladium-catalyzed coupling of o-iodoanisoles with terminal alkynes, followed by electrophilic cyclization, is a known route to 2,3-disubstituted benzofurans.
| Heterocycle | Reagent | Expected Product Type |
| Pyrazole (B372694) | Hydrazine | Substituted Indazole |
| Quinoline | 2-Aminoaryl alcohol | Acridine-1,8-dione derivative |
| Benzofuran | (Requires derivatization) | Substituted Benzofuran |
The carbonyl groups of this compound can undergo selective transformations. For instance, reduction of one or both carbonyl groups would yield the corresponding hydroxy ketones or diols. The choice of reducing agent would determine the extent of reduction.
Due to the presence of the propyl group, modifications to this side-chain could be envisioned, although this would likely require harsh reaction conditions that might also affect the dicarbonyl system.
Transition Metal-Catalyzed Reactions Involving this compound
Transition metal catalysis offers powerful tools for the functionalization of organic molecules. While specific examples involving this compound are not extensively reported, the reactivity of related cyclohexane-1,3-diones in the presence of transition metal catalysts provides insights into its potential transformations.
Rhodium-Catalyzed Reactions: Rhodium catalysts are known to mediate a variety of transformations, including [2+2+2] cycloaddition reactions. The enone moiety of the enol form of a cyclohexane-1,3-dione derivative could potentially participate in such cycloadditions with diynes to construct complex polycyclic systems.
Palladium-Catalyzed Reactions: Palladium catalysts are widely used in cross-coupling reactions. The enolate of this compound could potentially undergo palladium-catalyzed allylic alkylation or arylation, leading to the introduction of new substituents at the C4 or C6 positions.
Mechanistic Investigations of Key Reactions of this compound
The mechanisms of the reactions involving this compound are generally analogous to those of other 1,3-dicarbonyl compounds.
Nucleophilic Addition to Carbonyls: The reaction begins with the attack of a nucleophile on one of the electrophilic carbonyl carbons, leading to a tetrahedral intermediate. Subsequent protonation yields the alcohol product.
Enolate Formation and Alkylation: In the presence of a strong base, a proton is abstracted from the C4 or C6 position to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an electrophile (e.g., an alkyl halide) in an S\textsubscript{N}2 reaction.
Cyclocondensation Reactions: These reactions typically proceed through a series of condensation and cyclization steps. For example, in pyrazole formation, the initial step is the formation of a hydrazone at one of the carbonyl groups. This is followed by an intramolecular nucleophilic attack of the second nitrogen of the hydrazine onto the remaining carbonyl group, and subsequent dehydration to form the aromatic pyrazole ring.
Transition Metal-Catalyzed Reactions: The mechanisms of these reactions are dependent on the specific catalyst and reaction type. For instance, a palladium-catalyzed allylic alkylation would likely proceed through the formation of a π-allyl palladium complex, which is then attacked by the enolate of the dione.
Advanced Spectroscopic Characterization for Structural Elucidation of 2 Methyl 2 Propyl Cyclohexane 1,3 Dione and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural analysis of 2-Methyl-2-propyl-cyclohexane-1,3-dione. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved.
The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the methyl, propyl, and cyclohexanedione ring protons. The chemical shifts (δ) of these protons are influenced by their local electronic environment. The protons on the carbons adjacent to the carbonyl groups (C4 and C6) are expected to be deshielded and resonate at a lower field compared to the protons at C5. The propyl group will exhibit characteristic signals for its methyl, methylene (B1212753), and terminal methyl protons, with coupling patterns that reveal their connectivity. Similarly, the methyl group at the C2 position will appear as a singlet.
Predicted ¹H NMR Data for this compound:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-4, H-6 (CH₂) | 2.5 - 2.8 | m | - |
| H-5 (CH₂) | 1.8 - 2.1 | m | - |
| Propyl-CH₂ | 1.4 - 1.7 | m | - |
| Propyl-CH₂ | 1.2 - 1.5 | m | - |
| Propyl-CH₃ | 0.8 - 1.0 | t | ~7 |
| C2-CH₃ | 1.1 - 1.3 | s | - |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
The ¹³C NMR spectrum provides a definitive map of the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbons (C1 and C3) are the most deshielded and will appear significantly downfield. The quaternary carbon at C2 will also have a characteristic chemical shift. The remaining signals will correspond to the carbons of the cyclohexane (B81311) ring and the propyl and methyl substituents.
Predicted ¹³C NMR Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1, C-3 (C=O) | 200 - 210 |
| C-2 (Quaternary C) | 50 - 60 |
| C-4, C-6 (CH₂) | 35 - 45 |
| C-5 (CH₂) | 20 - 30 |
| Propyl-CH₂ | 30 - 40 |
| Propyl-CH₂ | 15 - 25 |
| Propyl-CH₃ | 10 - 15 |
| C2-CH₃ | 20 - 30 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
To unambiguously assign all proton and carbon signals and to determine the three-dimensional structure, a series of 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For instance, it would show correlations between the adjacent methylene protons of the cyclohexane ring and within the propyl group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each protonated carbon signal by linking the ¹H and ¹³C data.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for identifying the connectivity around quaternary carbons, such as C2, and for linking the methyl and propyl groups to the cyclohexane ring. For example, correlations would be expected from the C2-methyl protons to C1, C2, and C3.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to determine the relative stereochemistry at the C2 position by observing through-space interactions between the methyl and propyl groups and the protons of the cyclohexane ring.
Infrared (IR) Spectroscopy: Identification of Characteristic Vibrational Modes (e.g., Carbonyl Absorptions, Enol Forms)
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibrations. This band is typically observed in the region of 1700-1740 cm⁻¹. The exact position can be influenced by the ring strain and the electronic effects of the substituents. The spectrum would also show characteristic C-H stretching and bending vibrations for the alkyl groups. The absence of a broad O-H stretching band would indicate that the compound exists predominantly in the diketo form rather than an enol form.
Characteristic IR Absorption Bands for this compound:
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| C=O Stretch | 1700 - 1740 | Strong |
| C-H Stretch (sp³) | 2850 - 3000 | Medium to Strong |
| C-H Bend (CH₂) | 1450 - 1470 | Medium |
| C-H Bend (CH₃) | 1375 - 1385 | Medium |
Mass Spectrometry (MS): Determination of Molecular Mass and Fragmentation Pathways for Structural Information
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₀H₁₆O₂ = 168.23 g/mol ).
The fragmentation of the molecular ion would likely proceed through characteristic pathways for cyclic ketones and alkyl-substituted compounds. Common fragmentation patterns could include:
Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups, leading to the loss of the propyl or methyl group.
McLafferty rearrangement: If sterically feasible, a gamma-hydrogen transfer from the propyl group to a carbonyl oxygen, followed by cleavage, could occur.
Ring cleavage: Fragmentation of the cyclohexane ring itself, leading to various smaller charged fragments.
Analysis of the masses of the fragment ions can help to piece together the structure of the original molecule.
X-ray Crystallography: High-Resolution Structural Insights and Conformational Analysis (if applicable to this specific compound or close derivatives)
While no specific X-ray crystallographic data for this compound is readily available in the public domain, this technique would provide the most definitive structural information if a suitable single crystal could be obtained. X-ray crystallography would allow for the precise determination of bond lengths, bond angles, and the conformation of the cyclohexane ring. It would also unambiguously establish the relative stereochemistry at the C2 chiral center.
For closely related cyclohexane-1,3-dione derivatives that have been studied by X-ray crystallography, the cyclohexane ring often adopts a chair or a distorted chair conformation to minimize steric strain. Similar conformational preferences would be expected for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Conjugation Effects
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for the structural elucidation of this compound and its derivatives. This method provides valuable insights into the electronic structure of these molecules, particularly concerning the effects of keto-enol tautomerism and π-electron conjugation. The absorption of UV-Vis radiation by these compounds corresponds to the excitation of valence electrons to higher energy orbitals, revealing the presence of chromophores.
The spectroscopic properties of cyclic β-diketones, such as this compound, are dominated by the equilibrium between their diketo and enol tautomeric forms. In the diketo form, the primary chromophores are the two isolated carbonyl (C=O) groups. These groups typically exhibit a weak absorption band in the UV region corresponding to a forbidden n → π* (non-bonding to pi-antibonding) electronic transition.
However, in solution, cyclohexane-1,3-dione derivatives often exist in equilibrium with their more stable enol tautomer. The formation of the enol, 3-hydroxy-2-methyl-2-propylcyclohex-2-en-1-one, creates a conjugated α,β-unsaturated ketone system. This extended π-system acts as a much stronger chromophore and is central to the UV-Vis characteristics of the molecule. The presence of conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
This reduction in the HOMO-LUMO energy gap results in a bathochromic shift (a shift to longer wavelengths) of the principal absorption band. The conjugated enol form gives rise to an intense π → π* transition, which is significantly stronger and occurs at a longer wavelength than the n → π* transition of the isolated carbonyl groups in the diketo form. The position and intensity of this absorption maximum (λmax) are sensitive to the molecular environment and substitution pattern.
The UV-Vis spectrum of the enol tautomer is influenced by several factors:
Solvent Polarity: The position of the π → π* band can shift with solvent polarity. More polar solvents may stabilize the excited state to a different extent than the ground state, often leading to a slight red shift. Conversely, the weak n → π* transition of any remaining diketo form typically undergoes a hypsochromic (blue) shift in polar solvents due to the stabilization of the non-bonding electrons on the carbonyl oxygen.
Substitution on the Ring: Alkyl substituents on the cyclohexane ring can have minor electronic effects, but substituents that extend the conjugation would lead to further bathochromic shifts.
pH and Chelation: The enolic proton is acidic, and in basic solutions, deprotonation leads to the formation of an enolate ion. This enolate has a more extended and delocalized π-electron system, resulting in a significant bathochromic shift and a hyperchromic effect (increased absorption intensity) compared to the neutral enol. This property also facilitates the formation of metal complexes, which exhibit their own characteristic charge-transfer absorption bands.
Due to the lack of specific experimental UV-Vis data for this compound in readily available literature, the following table presents data for the parent compound and a related derivative to illustrate the typical absorption characteristics of this class of molecules. These values demonstrate the strong absorption of the conjugated enol form.
| Compound | Solvent | Form | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Transition Type |
|---|---|---|---|---|---|
| Cyclohexane-1,3-dione | Ethanol | Enol | 255 | ~15,000 | π → π |
| 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione | Water | Conjugated System | 335 | 18,760 | π → π |
The data for 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione, a derivative with an extended π-system, clearly shows a significant bathochromic shift to 335 nm, highlighting the profound effect of increased conjugation on the absorption wavelength. nih.gov By analogy, this compound in its enol form is expected to display a strong absorption band in the 250-280 nm range, characteristic of the π → π* transition within its α,β-unsaturated ketone chromophore.
Computational and Theoretical Studies on 2 Methyl 2 Propyl Cyclohexane 1,3 Dione
Quantum Chemical Calculations: Electronic Structure, Molecular Geometry, and Energetics
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental in determining the electronic structure and stable molecular geometries of organic compounds. For derivatives of cyclohexane-1,3-dione, these calculations are crucial for understanding the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals.
The electronic structure of 2-Methyl-2-propyl-cyclohexane-1,3-dione is dominated by the dicarbonyl system and the alkyl substituents on the cyclohexane (B81311) ring. The presence of two electronegative oxygen atoms results in a significant polarization of the carbon-oxygen bonds, rendering the carbonyl carbons electrophilic. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key descriptors of its reactivity. In related cyclohexane-1,3-dione derivatives, the HOMO is typically associated with the enolate system, while the LUMO is centered on the dicarbonyl moiety. nih.gov These electronic features are critical in predicting the molecule's behavior in chemical reactions. nih.gov
The molecular geometry is based on the cyclohexane chair conformation, which is the most stable arrangement for such six-membered rings. kg.ac.rs The methyl and propyl groups are attached to the same carbon atom (C2). To minimize steric strain, the cyclohexane ring will adopt a chair conformation where the bulkier propyl group would preferentially occupy an equatorial position if the ring were to undergo any distortion, though in a 2,2-disubstituted system, the steric interactions are more complex. lumenlearning.com The bond lengths and angles would be close to standard values for sp³ and sp² hybridized carbons, with some distortions around the sterically hindered C2 position and the planar dicarbonyl region.
Energetics calculations would reveal the relative stability of different conformations and tautomers. The total energy, enthalpy of formation, and Gibbs free energy are standard outputs of these calculations and are essential for predicting thermodynamic stability. nih.gov
Table 1: Predicted Molecular and Electronic Properties of this compound Note: These are predicted properties based on typical values for related structures and quantum chemical calculation principles.
| Property | Predicted Value / Characteristic | Significance |
|---|---|---|
| Molecular Geometry | Chair conformation of the cyclohexane ring | Minimizes steric and torsional strain. kg.ac.rs |
| Bonding | Polar C=O bonds, nonpolar C-C and C-H bonds | Influences solubility, reactivity, and intermolecular forces. |
| Hybridization | C1, C3: ~sp²; C2, C4, C5, C6: sp³ | Determines local geometry and bond angles. |
| HOMO Energy | Relatively high | Indicates susceptibility to electrophilic attack. nih.gov |
| LUMO Energy | Relatively low | Indicates susceptibility to nucleophilic attack. nih.gov |
| Electron Density | High on oxygen atoms, low on carbonyl carbons | Dictates sites of electrophilic and nucleophilic interaction. |
Conformational Analysis and Tautomeric Equilibria Modeling
Cyclohexane-1,3-dione and its derivatives are known to exist in a dynamic equilibrium between diketo and enol tautomeric forms. wikipedia.org In solution, the enol form is predominantly favored due to the formation of a stable, conjugated system and an intramolecular hydrogen bond. wikipedia.orgacs.org For this compound, the enol form is also expected to be the major tautomer.
Conformational analysis focuses on the chair-chair interconversion of the cyclohexane ring. The energy barrier for this inversion in the parent 1,3-cyclohexanedione (B196179) has been computationally studied and is relatively low. scielo.org.mx The presence of the methyl and propyl groups at the C2 position introduces significant steric considerations. In any stable conformation, these alkyl groups will arrange themselves to minimize 1,3-diaxial interactions with the axial hydrogens on the ring. spcmc.ac.inlibretexts.org However, since both substituents are on the same carbon, one will be axial and one equatorial in a standard chair, leading to inherent strain. The ring may adopt a slightly twisted conformation to alleviate this. Computational modeling can precisely calculate the energy difference between possible conformers and the energy barriers for their interconversion.
The equilibrium between the diketo and the two possible enol forms (enolization towards C2 or C6) is a key aspect. Since C2 is fully substituted, enolization can only occur towards C6, leading to 3-hydroxy-2-methyl-2-propyl-cyclohex-2-en-1-one. Theoretical models can predict the relative energies of these tautomers and how the equilibrium is affected by solvent, a phenomenon that has been described for the parent compound. researchgate.net
Theoretical Studies on Reaction Mechanisms and Transition States
Theoretical studies are invaluable for elucidating the mechanisms of chemical reactions by identifying intermediates, transition states, and calculating activation energies. For this compound, several reaction types can be modeled.
One of the most important reactions for this class of compounds is alkylation. The reaction proceeds via the formation of an enolate anion, which then acts as a nucleophile. nih.gov Theoretical calculations can model the structure of this enolate and predict the regioselectivity of subsequent reactions. The reaction of 1,3-cyclohexanediones with aldehydes to form xanthene derivatives is another well-studied process where computational chemistry can map out the reaction pathway, including the initial condensation and subsequent cyclization steps. researchgate.net
Modeling the transition states for these reactions allows for the calculation of activation energies, which are directly related to the reaction rates. For instance, in a Michael addition reaction, computational models can determine the geometry of the transition state as the nucleophilic enolate attacks the α,β-unsaturated system, providing insight into the stereochemical outcome of the reaction. researchgate.net Such studies on related molecules have shown how the steric and electronic properties of the substituents influence the reaction barrier. acs.org
Prediction and Interpretation of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. mdpi.comunibo.it
NMR Spectroscopy: The chemical shifts (¹H and ¹³C) and coupling constants can be calculated with high accuracy using methods like GIAO (Gauge-Independent Atomic Orbital). These calculations are highly sensitive to the molecule's geometry and electronic environment. researchgate.net For this compound, theoretical predictions would be able to distinguish between the diketo and enol forms, as the chemical shifts of the vinyl proton and the enolic hydroxyl group in the ¹H NMR spectrum, and the sp² carbons in the ¹³C NMR spectrum, are highly characteristic. mdpi.com
Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the positions and intensities of vibrational modes. For this molecule, key predicted bands would include the C=O stretching frequencies in the diketo form (around 1700-1730 cm⁻¹) and the C=O and C=C stretching frequencies in the enol form (typically shifted to lower wavenumbers due to conjugation), as well as the O-H stretch of the enol. acs.org
Mass Spectrometry: While not a direct prediction of the spectrum, computational methods can calculate the stability of potential fragment ions, helping to interpret fragmentation patterns observed in mass spectrometry.
Molecular Docking and Quantitative Structure-Activity Relationship (QSAR) Studies in the Context of Molecular Interactions
Although this article excludes biological efficacy, the principles of molecular docking and QSAR are rooted in understanding the chemical and mechanistic interactions between a molecule and a binding partner, often a protein. Studies on herbicidal cyclohexane-1,3-diones provide a framework for how this compound would be analyzed. nih.govfrontiersin.org
Molecular docking simulations would place the molecule into a binding site and calculate a score based on non-covalent interactions like hydrogen bonding, van der Waals forces, and electrostatic interactions. kg.ac.rs For a cyclohexane-1,3-dione derivative, the diketo or enol moiety is often crucial for chelating metal ions or forming hydrogen bonds within a binding pocket. mdpi.com The methyl and propyl groups would be probed for hydrophobic interactions, and their size and shape would determine the steric fit.
QSAR studies establish a mathematical relationship between the chemical properties of a series of molecules and their interactions. nih.govacs.org This is achieved by calculating various molecular descriptors. For a molecule like this compound, these descriptors would fall into several categories. nih.govacs.org The goal is to understand how variations in these descriptors correlate with the strength of molecular interactions. For example, a QSAR model might show that increased lipophilicity (related to the propyl group) enhances binding in a hydrophobic pocket. nih.gov
Table 2: Representative Molecular Descriptors for QSAR Studies of Cyclohexane-1,3-dione Derivatives Note: This table lists types of descriptors used in QSAR studies of analogous compounds to understand their interaction mechanisms.
| Descriptor Class | Example Descriptors | Chemical/Mechanistic Relevance | Source |
|---|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole Moment, Mulliken Charges | Describe the molecule's ability to participate in electrostatic interactions and charge-transfer processes. | nih.gov |
| Topological | Connectivity Indices, Molecular Shape Indices | Quantify the size, shape, and degree of branching in the molecule, which relate to steric fit. | acs.org |
| Physicochemical | LogP (lipophilicity), Molar Refractivity, Polar Surface Area (PSA) | Relate to the molecule's partitioning behavior between polar and nonpolar environments and its hydrogen bonding capacity. | nih.govnih.gov |
| Quantum Chemical | Total Energy, Stretch–Bend Energy | Provide insights into the molecule's stability and the energy required to adopt a specific conformation for binding. | nih.gov |
These computational approaches provide a detailed, atom-level understanding of the chemical nature of this compound, from its fundamental electronic properties to its potential for specific molecular interactions.
Strategic Applications of 2 Methyl 2 Propyl Cyclohexane 1,3 Dione in Organic Synthesis and Chemical Research
Role as a Versatile Synthetic Building Block in the Synthesis of Complex Organic Molecules
2-Methyl-2-propyl-cyclohexane-1,3-dione is a valuable intermediate in the field of organic synthesis, serving as a foundational component for the construction of more complex molecular architectures. Its inherent reactivity and structural features make it a versatile precursor for a range of organic compounds.
Precursor in the Formal Synthesis of Natural Products and Analogues (e.g., acorone)
The utility of cyclohexane-1,3-dione derivatives as starting materials is well-documented in the synthesis of natural products. For instance, the related compound, 2-methyl-1,3-cyclohexanedione, has been utilized as a key starting material in a formal synthesis of acorone, a spirocyclic sesquiterpene. chemicalbook.com This underscores the potential of this compound to serve as a precursor for structurally similar and other complex natural products, leveraging its core cyclic dione (B5365651) framework for further chemical transformations and skeletal elaborations.
Intermediate in the Construction of Bioactive Scaffolds and Heterocyclic Compounds
Cyclohexane-1,3-dione and its derivatives are recognized as important building blocks for the synthesis of various bioactive molecules. google.comnih.govmdpi.com They are integral to the formation of diverse heterocyclic compounds and serve as scaffolds for molecules with potential pharmacological applications. The cyclohexane-1,3-dione skeleton is a characteristic feature in a class of natural and synthetic compounds, including those with herbicidal and medicinal properties. nih.govmdpi.com The ability of the dione moiety to participate in various chemical reactions allows for the construction of fused and spirocyclic ring systems, which are common motifs in bioactive natural products and synthetic drugs.
Contributions to the Development of Novel Synthetic Methodologies
The synthesis of substituted cyclohexane-1,3-diones, such as this compound, has driven the development of new synthetic strategies in organic chemistry. google.com Researchers have explored various methods for the preparation of these compounds, including regio-selective Michael-Claisen cyclization processes. google.comorganic-chemistry.org These investigations contribute to the broader field of synthetic methodology by providing efficient and controlled ways to access this important class of cyclic diones. The development of one-pot synthesis procedures for cyclohexane-1,3-dione derivatives highlights the ongoing efforts to create more atom-economical and streamlined synthetic routes. google.com
Chemical Studies Related to Mechanism of Action as a Herbicidal Component (focus on molecular interaction with enzymes, e.g., HPPD, ACCase)
Derivatives of cyclohexane-1,3-dione are known to exhibit herbicidal activity, and research has focused on understanding their mechanism of action at the molecular level. Two key enzymes targeted by this class of herbicides are p-hydroxyphenylpyruvate dioxygenase (HPPD) and acetyl-CoA carboxylase (ACCase).
The mechanism of action for triketone herbicides, which share the 1,3-dione feature, involves the inhibition of HPPD. nih.govresearchgate.net This enzyme is crucial for the biosynthesis of plastoquinone, an essential component in photosynthetic electron transport and carotenoid biosynthesis. nih.govresearchgate.netmdpi.com Inhibition of HPPD leads to a depletion of plastoquinone, ultimately causing the bleaching of plant tissues and death. The 1,3-dione moiety is a critical feature for this inhibitory activity. nih.govresearchgate.net
Cyclohexanedione herbicides are also potent and selective inhibitors of ACCase in grasses. researchgate.netresearchgate.net ACCase is a vital enzyme in the biosynthesis of fatty acids. researchgate.net By inhibiting this enzyme, these herbicides disrupt the production of lipids essential for cell membrane formation and plant growth, leading to the death of susceptible grass species. researchgate.netresearchgate.net
Characterization of Ligand-Enzyme Binding Modes through Computational Modeling
To elucidate the molecular interactions between cyclohexane-1,3-dione derivatives and their target enzymes, computational modeling techniques are employed. Docking studies and three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis help to characterize the key structural features that govern the binding and inhibitory activity of these compounds. nih.govresearchgate.netnih.gov These models can predict how the ligand (the herbicide) fits into the active site of the enzyme (e.g., HPPD) and identify important interactions such as hydrogen bonding and hydrophobic contacts. researchgate.net For instance, modeling can reveal which parts of the molecule contribute positively or negatively to its binding affinity, guiding the design of more potent inhibitors. researchgate.net
Structure-Activity Relationship (SAR) Studies Governing Chemical Interaction Profiles
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For 2-acyl-cyclohexane-1,3-diones, extensive SAR studies have been conducted to identify the key structural features that contribute to their HPPD inhibitory activity. nih.govresearchgate.net
These studies have revealed several important trends:
The 1,3-dione feature is essential for HPPD inhibition. nih.govresearchgate.net
The length and nature of the side chain significantly impact potency. For example, in a series of 2-acyl-cyclohexane-1,3-diones, a C11 alkyl side chain was found to be optimal for inhibition. nih.govresearchgate.netmdpi.com
Modifications to the cyclohexane (B81311) ring , such as the introduction of double bonds, hydroxyl groups, or additional methyl groups, generally lead to a decrease in HPPD inhibiting activity. nih.govresearchgate.net
Below is a table summarizing the impact of structural modifications on the inhibitory activity of 2-acyl-cyclohexane-1,3-dione analogs against HPPD.
| Structural Modification | Effect on HPPD Inhibitory Activity | Reference |
| Presence of 1,3-dione moiety | Required for activity | nih.govresearchgate.net |
| Optimal alkyl side chain length | C11 found to be optimal in one study | nih.govresearchgate.netmdpi.com |
| Double bond on cyclohexane ring | Generally decreases activity | nih.govresearchgate.net |
| Hydroxy group on cyclohexane ring | Generally decreases activity | nih.govresearchgate.net |
| Methyl group on cyclohexane ring (beyond required features) | Generally decreases activity | nih.govresearchgate.net |
These SAR findings are instrumental in the rational design and optimization of new herbicidal compounds with improved efficacy and selectivity.
Analytical Methodologies for the Characterization and Quantification of 2 Methyl 2 Propyl Cyclohexane 1,3 Dione in Research
Chromatographic Techniques for Isolation, Purity Assessment, and Quantitative Analysis
Chromatography is the cornerstone for the separation and analysis of 2-Methyl-2-propyl-cyclohexane-1,3-dione from reaction mixtures, for assessing its purity, and for performing precise quantitative measurements. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and thermal stability.
Gas chromatography is a viable technique for analyzing this compound due to its moderate molecular weight and expected volatility. The presence of two ketone groups and the potential for keto-enol tautomerism might suggest that derivatization could be beneficial in some cases to reduce peak tailing and improve thermal stability, though direct analysis is often successful for similar compounds.
When coupled with a mass spectrometer (GC-MS), this technique provides powerful identification capabilities based on the compound's mass spectrum, which reveals its molecular weight and characteristic fragmentation patterns. The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M+) and distinct fragments resulting from the loss of the methyl and propyl groups, as well as cleavage of the cyclohexane (B81311) ring.
Detailed Research Findings: For analogous compounds like methylcyclohexane, GC-MS analysis provides clear fragmentation patterns that are used for identification. nist.gov The analysis of this compound would be expected to yield fragments corresponding to the loss of the propyl group (M-43) and the methyl group (M-15), alongside characteristic cleavages of the diketone ring structure. The selection of a mid-polarity capillary column, such as one coated with 5% phenyl-methylpolysiloxane, is typically effective for separating such analytes from impurities or other reaction components.
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column Type | Fused silica (B1680970) capillary column (e.g., HP-5ms, DB-5) | Provides high-resolution separation. |
| Stationary Phase | 5% Phenyl-methylpolysiloxane | Offers good selectivity for moderately polar compounds. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Initial temp 60-80 °C, ramp at 10-20 °C/min to 280 °C | Separates compounds based on boiling points. |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase. |
| Detector (GC) | Flame Ionization Detector (FID) | General purpose, high sensitivity for organic compounds. |
| Detector (GC-MS) | Mass Spectrometer (Electron Ionization) | Provides structural information for identification. |
High-Performance Liquid Chromatography (HPLC) is an exceptionally well-suited and widely used technique for the analysis of cyclohexane-1,3-dione and its derivatives. sielc.comsielc.com It avoids the need for high temperatures, thus preventing any potential thermal degradation of the analyte. Reversed-phase (RP) HPLC is the most common modality.
Detailed Research Findings: Published methods for the separation of 2-Methylcyclohexane-1,3-dione (B75653) and the parent 1,3-Cyclohexanedione (B196179) demonstrate the effectiveness of RP-HPLC. sielc.comsielc.com These methods typically employ a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.comsielc.com An acid modifier, such as phosphoric acid or formic acid, is often added to the mobile phase to ensure consistent ionization state and improve peak shape by suppressing the dissociation of the enolic protons. sielc.comsielc.com For LC-MS applications, volatile acids like formic acid are required to ensure compatibility with the mass spectrometer interface. sielc.comsielc.com Detection is commonly achieved using a UV detector, as the enol or enolate form of the β-diketone system possesses a chromophore that absorbs in the UV region.
| Parameter | Typical Condition | Purpose/Rationale |
|---|---|---|
| Column | Reversed-Phase C18 or C8 (e.g., Newcrom R1) sielc.com | Separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile (MeCN) and Water gradient sielc.comsielc.com | Elutes compounds by varying polarity. |
| Modifier | Phosphoric acid (for UV) or Formic acid (for MS) sielc.comsielc.com | Improves peak shape and ensures MS compatibility. |
| Flow Rate | 0.5 - 1.0 mL/min | Standard analytical flow for good separation efficiency. |
| Detection (HPLC) | UV-Vis Detector (e.g., at 260 nm) nih.gov | Quantification based on UV absorbance of the conjugated system. |
| Detection (LC-MS) | Mass Spectrometer (e.g., ESI source) | Provides molecular weight confirmation and structural data. |
Other Advanced Separation and Detection Methods in Chemical Research
Beyond conventional GC and HPLC, other advanced techniques can be employed for the analysis of this compound, particularly in complex matrices or when specific research questions arise. One such method is Micellar Electrokinetic Chromatography (MEKC), a form of capillary electrophoresis.
Detailed Research Findings: Research has demonstrated the use of cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes by MEKC with diode array detection. nih.govresearchgate.net In this application, the dione (B5365651) reacts with aldehydes to form a product that can be separated and detected. nih.govresearchgate.net This principle can be inverted, where the inherent properties of this compound itself could be used for its separation via MEKC. The technique offers very high separation efficiency, minimal solvent consumption, and is suitable for the analysis of small molecules. The separation in MEKC is based on the partitioning of the analyte between an aqueous buffer and pseudo-stationary phase micelles, offering a different selectivity compared to HPLC.
Spectrophotometric and Spectrofluorometric Quantification Methods for Research Applications
UV-Visible spectrophotometry can be used as a straightforward method for the quantification of this compound, provided the sample matrix is simple and free of interfering substances. The ability of the compound to exist in keto-enol tautomeric forms is key to this analysis. The enol form creates a conjugated system that absorbs UV light.
Detailed Research Findings: The parent compound, cyclohexane-1,3-dione, has been utilized as a reagent in spectrophotometric methods. For instance, it can be used to form colored complexes with metal ions like zinc, or derivatized to create compounds that absorb at specific wavelengths. tandfonline.com The derivative Cyclohexane-1,3-dione bis(4-methylthiosemicarbazone) forms a complex with Zinc(II) that can be measured at 493 nm for quantification. tandfonline.com Similarly, cyclohexane-1,2-dione derivatives have been used for the spectrophotometric determination of cobalt. rsc.org These studies highlight that the diketone functional group can be readily converted into a potent chromophore. For direct quantification of this compound, the maximum absorbance wavelength (λmax) would need to be determined experimentally, but it is expected to be in the range of 250-280 nm, similar to other β-dicarbonyl compounds in their enolic form.
| Method | Principle | Typical Wavelength (λmax) | Reference Context |
|---|---|---|---|
| Direct UV Quantification | Measurement of the UV absorbance of the enol/enolate conjugated system. | ~260 nm nih.gov | Used for detection in HPLC and for direct quantification in pure solutions. |
| Colorimetric Derivatization | Reaction with a reagent to form a colored product that absorbs in the visible range. | > 400 nm (e.g., 493 nm for a Zn complex) tandfonline.com | Increases sensitivity and selectivity by shifting absorbance away from UV-absorbing interferences. |
Future Research Directions and Unexplored Frontiers for 2 Methyl 2 Propyl Cyclohexane 1,3 Dione
Development of Novel and Sustainable Synthetic Routes
Currently, detailed synthetic routes specifically for 2-methyl-2-propyl-cyclohexane-1,3-dione are not extensively reported in publicly available literature. Research in this area could focus on adapting known methods for the synthesis of related cyclohexane-1,3-diones. orgsyn.orggoogle.com Future investigations should prioritize the development of efficient, cost-effective, and environmentally friendly synthetic strategies. This could involve exploring green chemistry principles, such as the use of non-toxic solvents, renewable starting materials, and catalytic reactions to minimize waste and energy consumption. The development of stereoselective synthetic methods would also be a valuable contribution, allowing for the controlled production of specific stereoisomers.
Exploration of Undiscovered Reactivity and Transformation Pathways
The reactivity of this compound remains a largely unexplored frontier. The presence of two carbonyl groups and a quaternary carbon center suggests a rich and complex chemical reactivity. fiveable.me Future studies could investigate a wide range of transformations, including but not limited to:
Enolate Chemistry: Investigating the formation and subsequent reactions of the corresponding enolates could lead to new carbon-carbon and carbon-heteroatom bond-forming reactions.
Condensation Reactions: Exploring reactions with various electrophiles, such as aldehydes and ketones, could yield a diverse array of complex molecular architectures.
Ring-Opening and Rearrangement Reactions: Subjecting the molecule to various reaction conditions, such as acidic, basic, or thermal treatment, may lead to novel molecular scaffolds.
A systematic study of its reactivity profile will be crucial for understanding its potential as a building block in organic synthesis.
Application in Asymmetric Synthesis and Chiral Induction
The potential of this compound in the field of asymmetric synthesis is an exciting and completely unexplored area. Future research could focus on its use as a chiral auxiliary or as a precursor to chiral ligands for asymmetric catalysis. nih.govresearchgate.net The development of synthetic routes to enantiomerically pure forms of the molecule would be a critical first step. Subsequent studies could then explore its ability to induce stereoselectivity in a variety of chemical transformations, contributing to the synthesis of enantiopure pharmaceuticals and other fine chemicals.
Advanced Theoretical and Computational Investigations into Molecular Dynamics
To complement experimental studies, advanced theoretical and computational methods can provide valuable insights into the molecular properties and reactivity of this compound. Future research in this area could involve:
Conformational Analysis: Determining the preferred three-dimensional structure of the molecule and the energy barriers between different conformations. scielo.org.mx
Electronic Structure Calculations: Understanding the distribution of electrons within the molecule to predict its reactivity and spectroscopic properties.
Reaction Mechanism Modeling: Simulating potential reaction pathways to elucidate the mechanisms of new transformations and to guide the design of more efficient synthetic routes.
These computational studies can accelerate the discovery of new reactions and applications for this compound.
Unveiling New Chemical Applications in Emerging Fields
Given the versatile functionality of the cyclohexane-1,3-dione scaffold in areas such as pharmaceuticals and agrochemicals, it is plausible that this compound could find applications in various emerging fields. fishersci.nonih.govnih.gov Future research should aim to explore its potential in:
Materials Science: As a monomer or building block for the synthesis of novel polymers with unique properties.
Medicinal Chemistry: As a scaffold for the design and synthesis of new therapeutic agents. The core structure is found in some biologically active molecules. nih.gov
Supramolecular Chemistry: As a component in the construction of complex self-assembling systems.
A multidisciplinary approach, combining synthetic chemistry, computational modeling, and biological screening, will be essential to uncover the full application potential of this intriguing molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
